molecular formula C20H18F6N4O B8606485 (R)-MK-5046

(R)-MK-5046

Cat. No.: B8606485
M. Wt: 444.4 g/mol
InChI Key: UJINBEQCDMOAHM-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-MK-5046 is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including trifluoromethyl, pyrazolyl, phenyl, and imidazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-MK-5046 typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it a potential candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (R)-MK-5046 exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl and imidazole groups are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (R)-MK-5046: This compound is unique due to its combination of functional groups, which is not commonly found in other compounds.

    Other trifluoromethylated compounds: These compounds share the trifluoromethyl group but may lack the other functional groups present in the target compound.

    Pyrazolyl-phenyl derivatives: These compounds share the pyrazolyl-phenyl moiety but may not have the trifluoromethyl or imidazole groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H18F6N4O

Molecular Weight

444.4 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol

InChI

InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1

InChI Key

UJINBEQCDMOAHM-GOSISDBHSA-N

Isomeric SMILES

C1CC1(CC2=CN=C(N2)C[C@@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F

Canonical SMILES

C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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